(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiazepines. This compound features a unique oxathiazepine core, which contributes to its biological activity and potential applications in medicinal chemistry. The structure includes a fused benzene ring and a thiazepine ring, making it an interesting target for synthesis and study.
This compound can be synthesized from various precursors through specific chemical reactions. Research has indicated multiple synthetic pathways that yield this compound with varying degrees of efficiency and purity. Notably, recent studies have focused on the synthesis of related compounds, which could provide insights into the synthesis of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide .
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is classified as a benzothiazepine derivative. It is characterized by the presence of both sulfur and nitrogen in its ring structure, which contributes to its reactivity and biological properties.
The synthesis of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves multi-step organic reactions. One efficient method includes the use of a one-pot three-component reaction facilitated by a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach allows for the condensation of various reactants to form the desired compound in good yields .
The synthesis may involve initial formation of an intermediate compound that subsequently undergoes cyclization to form the oxathiazepine structure. Techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed for purification and analysis of the synthesized product .
The molecular structure of (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide consists of a fused bicyclic system featuring a thiazepine ring fused with a benzene ring. The presence of a methyl group at the 4-position enhances its steric properties.
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can participate in several chemical reactions due to its functional groups. Common reactions include nucleophilic substitutions and electrophilic additions that exploit the electron-rich nature of the thiazepine ring.
For example, reactions involving oxidation or reduction can alter the oxidation state of sulfur or nitrogen within the molecule. Additionally, modifications at the methyl group or other substituents can lead to derivatives with varied biological activities .
The mechanism of action for (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The thiazepine moiety may facilitate binding through hydrogen bonding or hydrophobic interactions.
Research indicates that compounds with similar structures exhibit activity in modulating various biochemical pathways including those involved in neuroprotection and inflammation . Further studies are needed to clarify its precise mechanism.
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is typically characterized by:
The chemical properties include:
Relevant analyses such as spectroscopic methods (NMR and IR) are essential for confirming structural integrity and purity .
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer therapies. Its unique structural features make it an attractive candidate for further research into therapeutic agents that modulate specific biological pathways .
The (R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide scaffold serves as a high-affinity KEAP1 ligand for PROTAC design due to its selective binding to the KEAP1 Kelch domain. KEAP1 (Kelch-like ECH-associated protein 1) functions as a substrate adaptor for the Cullin 3 (CUL3) E3 ubiquitin ligase complex, making it a compelling target for targeted protein degradation [1] [6]. Structural studies reveal that the benzoxathiazepine dioxide core binds competitively at the NRF2 pocket through key hydrogen bonds with KEAP1 residues Arg415, Ser508, and Ser555, while its chiral methyl group enhances binding specificity for the KEAP1 homodimer [1] [6].
Unlike promiscuous E3 ligases like CRBN or VHL, KEAP1 exhibits a narrower target scope. PROTACs incorporating this chiral benzoxathiazepine moiety successfully degraded BRD4 and FAK but failed to degrade BTK or EGFR—targets readily degraded by CRBN-based counterparts [1]. This selectivity highlights KEAP1's utility for degrading specific pathological proteins while minimizing off-target effects. Design strategies focus on:
Table 1: E3 Ligases Utilized in PROTAC Development
E3 Ligase | Ligand Type | Degradation Scope | |
---|---|---|---|
KEAP1 | (R)-Benzoxathiazepine dioxide | Narrow (BRD4, FAK, KEAP1 autodegradation) | |
CRBN | Thalidomide derivatives | Broad (kinases, transcription factors) | |
FEM1B | Cysteine-targeting covalent ligands | Moderate (BRD4, HDACs) | |
VHL | Peptidic ligands | Moderate to broad | [1] [6] [10] |
Linker design critically influences PROTAC efficacy by modulating ternary complex formation, solubility, and cell permeability. The solvent-exposed sulfonamide group of the benzoxathiazepine core (C9H11NO3S; MW: 213.26 g/mol) serves as the primary conjugation site [1] [9]. Key linker strategies include:
Table 2: Impact of Linker Composition on PROTAC Efficacy
Linker Type | Length (Atoms) | Degradation Efficiency (BRD4) | Key Limitations | |
---|---|---|---|---|
PEG3 | 15 | 80% at 500 nM | Hook effect >1 μM | |
PEG4 | 19 | 85% at 500 nM | Reduced cell permeability | |
Alkyl (C8) | 10 | 70% at 1 μM | Aggregation propensity | |
Aromatic | Rigid backbone | ≤40% | Inflexible POI docking | [1] [6] |
The (R)-enantiomer of 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide exhibits 10–30-fold higher KEAP1 binding affinity than its (S)-counterpart due to optimal positioning within the KEAP1 binding pocket [1] [3] [5]. Key synthetic approaches include:
Scalable synthesis of (R)-benzoxathiazepine dioxide faces multiple bottlenecks:
Table 3: Process Optimization Parameters for Key Synthesis Steps
Synthetic Step | Baseline Yield/Purity | Optimized Yield/Purity | Critical Parameters | |
---|---|---|---|---|
Ring cyclization | 35% yield | 60% yield | Microwave, 150°C, DMF, 30 min | |
Sulfonamide oxidation | 80% purity | 95% purity | H₂O₂ (1.1 eq), 0°C, 2 h | |
Chiral resolution | 40% yield (98% ee) | 55% yield (98% ee) | Chiralcel OD-H, ethanol/heptane | |
Final crystallization | 70% recovery | 90% recovery | Ethyl acetate/heptane (1:5), −20°C | [3] [5] [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8